Hydroxymethyl-methaqualon

Clinical Pharmacology Drug Metabolism Forensic Toxicology

Procure Hydroxymethyl-methaqualon (CAS 5060-49-1) as a certified reference standard to ensure forensic and clinical method specificity. This unconjugated metabolite is unique: it appears free in blood and urine, shows extreme serum accumulation in fatal cases where the parent drug is negligible, and is stereoselectively formed by CYP3A4. Its distinct Kovats RI (2440, SE-30) and chiral electrophoretic profile make it essential for comprehensive methaqualone metabolite panel validation. Avoid false negatives in overdose testing—source this specific standard.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 5060-49-1
Cat. No. B15065814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxymethyl-methaqualon
CAS5060-49-1
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CO
InChIInChI=1S/C16H14N2O2/c1-11-6-2-5-9-14(11)18-15(10-19)17-13-8-4-3-7-12(13)16(18)20/h2-9,19H,10H2,1H3
InChIKeyCNRIAQQRQYWDQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxymethyl-methaqualon (CAS 5060-49-1): Chemical Identity and Core Specifications for Research Procurement


Hydroxymethyl-methaqualon (CAS 5060-49-1), systematically designated as 2-(hydroxymethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one, is a monohydroxylated metabolite of the sedative-hypnotic methaqualone [1]. With molecular formula C16H14N2O2 and molecular weight 266.29 g/mol, this quinazolinone derivative is primarily employed as a reference standard in forensic toxicology, clinical metabolism research, and analytical method development [2]. Its analytical utility is supported by verified GC/MS and NMR spectral data in established reference databases [3]. The compound exhibits characteristic atropisomerism due to sterically hindered rotation about the nitrogen-to-aryl bond at physiological temperatures [4].

Why Hydroxymethyl-methaqualon (CAS 5060-49-1) Cannot Be Substituted by Other Methaqualone Metabolites or Analogs


Hydroxymethyl-methaqualon (2-hydroxymethyl metabolite) occupies a distinct analytical and biological niche that precludes substitution with structurally related methaqualone metabolites or synthetic analogs. In human metabolism, it is excreted at approximately 2.8% of the administered methaqualone dose within 24 hours, compared to 10.3% for 4′-hydroxymethaqualone (the major metabolite) and 4.7% for 2′-hydroxymethaqualone [1]. Critically, unlike most methaqualone metabolites which are excreted primarily as glucuronide conjugates, 2-hydroxymethaqualone appears unconjugated in both blood and urine [2]. This unique conjugation status has direct implications for its toxicological significance—it has been implicated in fatal intoxication cases where parent methaqualone levels were negligible but this metabolite reached extreme serum concentrations [3]. Chromatographically, the compound exhibits a Kovats Retention Index of 2440 on SE-30 stationary phase [4], a value distinct from other monohydroxylated metabolites. Furthermore, the compound's formation is stereoselective and mediated specifically by CYP3A4, not by CYP2D6 or CYP2C19 [5]. These differentiating characteristics—quantitative urinary excretion rank, unique conjugation pattern, distinct chromatographic behavior, and CYP450-specific formation—establish that generic substitution with another methaqualone metabolite or analog would invalidate analytical method validation, compromise forensic identification specificity, and undermine accurate toxicological interpretation.

Hydroxymethyl-methaqualon (CAS 5060-49-1) Quantitative Differentiation Evidence for Scientific Selection


Urinary Excretion Ranking: Quantitative Metabolite Hierarchy After Therapeutic Methaqualone Administration

Hydroxymethyl-methaqualon (2-hydroxymethaqualone) constitutes 2.8% of the total methaqualone dose excreted in urine within 24 hours following a single 250 mg oral dose in healthy adults. This positions it as the fifth-ranking metabolite among six monohydroxylated metabolites, with 4′-hydroxymethaqualone (10.3%) representing the major excreted species, followed by 2′-hydroxymethaqualone (4.7%), 3′-hydroxymethaqualone (3.5%), and 6-hydroxymethaqualone (2.8%), which is excreted at a level equal to the target compound [1]. The overall importance hierarchy established across multiple studies is consistently 4′-hydroxy > N-oxide > 2′-hydroxymethyl > 3′-hydroxy > 6-hydroxy = 2-hydroxymethyl [2].

Clinical Pharmacology Drug Metabolism Forensic Toxicology

Metabolite Hierarchy in Hydrolyzed GC/MS Confirmation: Comparative Concentration Ranking

In a controlled clinical study involving six healthy adults receiving 200 mg methaqualone orally, GC/MS analysis of β-glucuronidase-hydrolyzed urine samples demonstrated that the 2-hydroxy metabolite (Hydroxymethyl-methaqualon) was present at the lowest concentration tier among the five hydroxylated metabolites, along with the 6-hydroxy metabolite. The concentration hierarchy established was: 2′-hydroxy and 3′-hydroxy metabolites at highest concentrations, followed by 4′-hydroxy at a lower amount, and 6-hydroxy plus 2-hydroxy at the lowest concentrations [1].

Analytical Toxicology Forensic Chemistry Immunoassay Confirmation

Chromatographic Retention Index Differentiation for GC/MS Identification

Hydroxymethyl-methaqualon (2-hydroxymethaqualone) exhibits a Kovats Retention Index of 2440 on an SE-30 capillary column under standardized GC/MS screening conditions [1]. This retention index serves as a reproducible numerical descriptor that differentiates this specific metabolite from other methaqualone metabolites and structurally similar sedative-hypnotic compounds. The retention index enables definitive compound identification when combined with mass spectral fragmentation patterns, particularly in forensic urine screening where multiple isomeric monohydroxylated metabolites may co-elute or exhibit similar mass spectra.

Analytical Chemistry Forensic Toxicology Chromatographic Method Development

CYP450 Isoform-Specific Formation: Stereoselective Metabolism Mediated by CYP3A4

The formation of 2-hydroxymethaqualone (Hydroxymethyl-methaqualon) from methaqualone exhibits stereoselectivity in vitro when using human liver microsomes, with this stereoselectivity being maintained in preparations containing only the CYP3A4 isoform [1]. Notably, CYP2D6 and CYP2C19 do not significantly contribute to methaqualone metabolism overall, including the formation of 2-hydroxymethaqualone. This CYP450 isoform specificity was independently confirmed through both in vitro microsomal incubations and in vivo analysis of urines from individuals phenotyped as either efficient metabolizers or poor metabolizers for CYP2D6 and CYP2C19 polymorphisms [1].

Drug Metabolism Enzymology Pharmacogenetics

Chiral Resolution and Enantiomeric Excretion Pattern of 2-Hydroxymethaqualone

Using chiral capillary electrophoresis with 50 mM (2-hydroxypropyl)-β-cyclodextrin (OHP-β-CD) as chiral selector at pH 2.1, the enantiomers of 2-hydroxymethaqualone are baseline resolved [1]. Analysis of enzymatically hydrolyzed urine collected after administration of 250 mg racemic methaqualone revealed that, unlike the major metabolite 4′-hydroxymethaqualone which is excreted almost exclusively as a single enantiomer, 2-hydroxymethaqualone exhibits unequal enantiomeric amounts in urine. This stereoselective excretion pattern distinguishes 2-hydroxymethaqualone from 6-hydroxymethaqualone (enantiomers present at approximately equal amounts) and from the other monohydroxylated metabolites each showing distinct enantiomeric ratios [1].

Chiral Analysis Metabolite Stereochemistry Forensic Toxicology

Toxicological Significance: Case Report of Fatal Intoxication with Extreme Metabolite Levels

In a documented case of acute methaqualone poisoning involving ingestion of 4-5 g methaqualone, the patient presented with very low serum concentrations of parent methaqualone but extremely high levels of 2-methyl-3-(2-hydroxymethyl-phenyl)-4(3H)-quinazolinone (Hydroxymethyl-methaqualon) [1]. This metabolite, unlike the major conjugated monohydroxylated metabolites, appears unconjugated in both blood and urine [2]. The clinical presentation included somnolence, respiratory insufficiency, non-cardiogenic pulmonary edema requiring 6 days of mechanical ventilation, and eventual complete recovery. This case establishes that the 2-hydroxymethyl metabolite can accumulate to toxicologically significant levels independent of parent drug concentrations, distinguishing it from the 4′-hydroxy and 2′-hydroxy metabolites which are excreted primarily as glucuronide conjugates [2].

Clinical Toxicology Forensic Pathology Metabolite Bioanalysis

Optimal Application Scenarios for Hydroxymethyl-methaqualon (CAS 5060-49-1) Based on Quantitative Evidence


Forensic Toxicology Reference Standard for GC/MS and LC-MS/MS Method Validation

Procurement of Hydroxymethyl-methaqualon as a certified reference standard enables forensic laboratories to validate confirmatory analytical methods that include this specific metabolite. The compound's Kovats Retention Index of 2440 on SE-30 columns [1] provides a robust GC/MS identification parameter, while its position as a lower-abundance metabolite (2.8% urinary excretion [2]) necessitates careful calibration range optimization. Laboratories confirming methaqualone-positive immunoassay screens should incorporate this reference standard alongside the higher-abundance 2′-hydroxy and 3′-hydroxy metabolites to ensure method specificity across the full metabolite profile [3].

Clinical Toxicology Assay Development for Methaqualone Metabolite Quantification

Clinical laboratories developing quantitative assays for methaqualone metabolites in overdose cases require Hydroxymethyl-methaqualon reference material due to the documented phenomenon of extreme serum accumulation of this unconjugated metabolite in the presence of negligible parent drug concentrations [4]. Assays designed exclusively around parent methaqualone will produce false-negative results in such cases. Calibration curves should be established to cover the clinically relevant concentration range, informed by the 2.8% urinary excretion fraction [2] and the known toxicokinetic profile of this unconjugated species [5].

In Vitro CYP450 Drug Metabolism and Drug-Drug Interaction Studies

Researchers investigating CYP3A4-mediated metabolic pathways can employ Hydroxymethyl-methaqualon as a reference standard for quantifying metabolite formation rates in human liver microsome and recombinant CYP450 (Supersomes) incubation studies. The stereoselective formation of this metabolite is specifically mediated by CYP3A4, with CYP2D6 and CYP2C19 showing no significant contribution [6]. This isoform specificity makes the compound suitable as a positive control or model substrate for assessing CYP3A4 activity modulation by test compounds.

Chiral Analytical Method Development and Stereoselective Metabolism Research

Analytical chemists developing chiral separation methods for atropisomeric quinazolinone compounds can utilize Hydroxymethyl-methaqualon as a validation analyte due to its documented enantiomeric separation characteristics under standardized chiral capillary electrophoresis conditions (50 mM OHP-β-CD, pH 2.1) [7]. The compound's distinct enantiomeric excretion pattern—unequal amounts unlike the racemic excretion of 6-hydroxymethaqualone or the near-single enantiomer excretion of 4′-hydroxymethaqualone—provides a benchmark for evaluating chiral method resolution and selectivity [7].

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